molecular formula C12H11Cl B12273585 1-(Chloromethyl)-3-methylnaphthalene

1-(Chloromethyl)-3-methylnaphthalene

Cat. No.: B12273585
M. Wt: 190.67 g/mol
InChI Key: ODICZNLVJBYVOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloromethyl-3-methyl-naphthalene is an organic compound with the molecular formula C12H11Cl. It is a derivative of naphthalene, where a chlorine atom is attached to a methyl group at the first position and another methyl group is attached at the third position of the naphthalene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloromethyl-3-methyl-naphthalene can be synthesized through several methods. One common approach involves the chloromethylation of 3-methyl-naphthalene using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of 1-chloromethyl-3-methyl-naphthalene often involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The crude product is then purified through distillation or recrystallization to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Chloromethyl-3-methyl-naphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The compound can be reduced to form 3-methyl-naphthalene.

Common Reagents and Conditions:

    Substitution Reactions: Sodium hydroxide, ammonia, or thiourea in aqueous or alcoholic solutions.

    Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst.

Major Products Formed:

    Substitution Reactions: 1-Hydroxymethyl-3-methyl-naphthalene, 1-Aminomethyl-3-methyl-naphthalene.

    Oxidation Reactions: 1-Chloromethyl-3-methyl-naphthoic acid, 1-Chloromethyl-3-methyl-naphthaldehyde.

    Reduction Reactions: 3-Methyl-naphthalene.

Scientific Research Applications

1-Chloromethyl-3-methyl-naphthalene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the synthesis of drugs and diagnostic agents.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-chloromethyl-3-methyl-naphthalene involves its ability to undergo nucleophilic substitution reactions. The chlorine atom, being a good leaving group, can be replaced by various nucleophiles, leading to the formation of new compounds. This reactivity is exploited in organic synthesis to introduce different functional groups into the naphthalene ring.

Comparison with Similar Compounds

    1-Chloromethyl-naphthalene: Lacks the methyl group at the third position, making it less sterically hindered.

    3-Methyl-naphthalene: Lacks the chloromethyl group, making it less reactive in substitution reactions.

    1-Bromomethyl-3-methyl-naphthalene: Similar structure but with a bromine atom instead of chlorine, which can affect the reactivity and selectivity in chemical reactions.

Uniqueness: 1-Chloromethyl-3-methyl-naphthalene is unique due to the presence of both a chloromethyl group and a methyl group on the naphthalene ring. This combination allows for selective functionalization at specific positions, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C12H11Cl

Molecular Weight

190.67 g/mol

IUPAC Name

1-(chloromethyl)-3-methylnaphthalene

InChI

InChI=1S/C12H11Cl/c1-9-6-10-4-2-3-5-12(10)11(7-9)8-13/h2-7H,8H2,1H3

InChI Key

ODICZNLVJBYVOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2C(=C1)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.